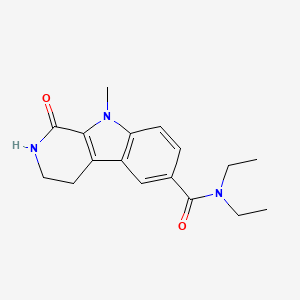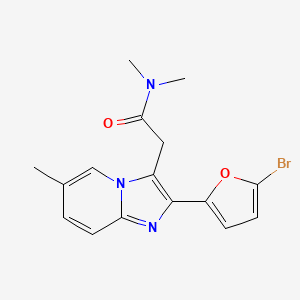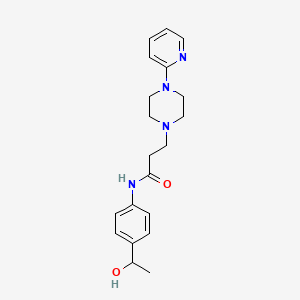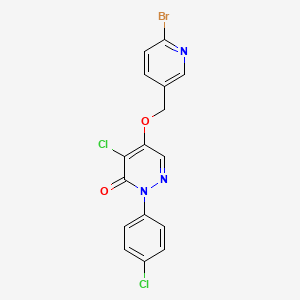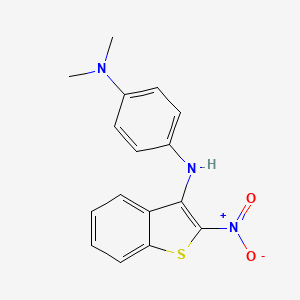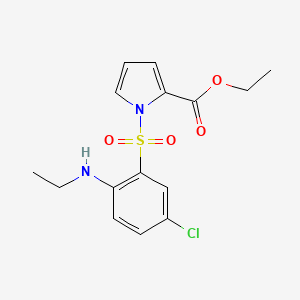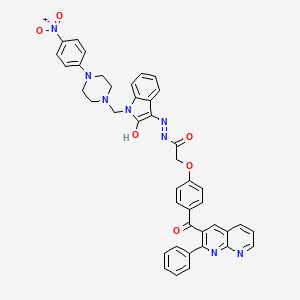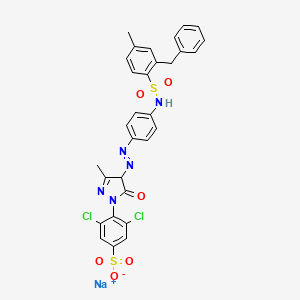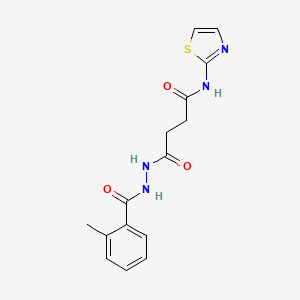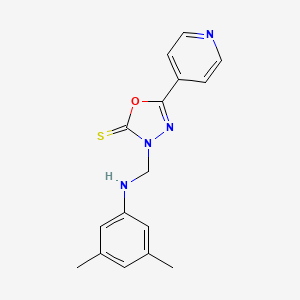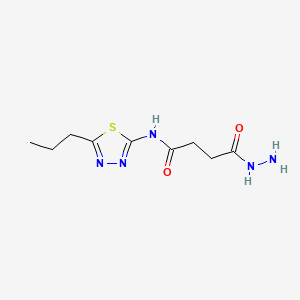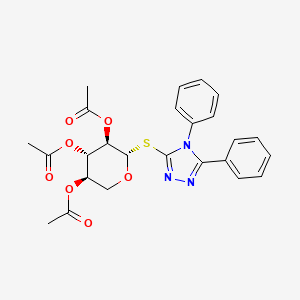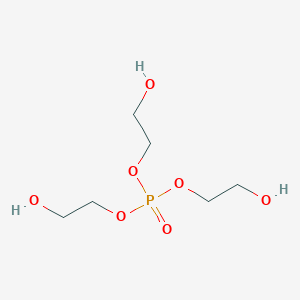
Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a benzothiazole derivative with a suitable pyrazole precursor, followed by cyclization to form the pyrano-pyrazole ring system. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while substitution reactions could introduce new substituents at specific positions on the molecule.
科学的研究の応用
Chemistry
In chemistry, Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and developing new synthetic methodologies.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored through preclinical and clinical studies. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
Industrially, Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- may be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrano-pyrazole derivatives, benzothiazole-containing molecules, and heterocyclic compounds with comparable structures.
Uniqueness
What sets Pyrano(2,3-c)pyrazol-6(1H)-one, 3,4-dimethyl-1-(6-fluoro-2-benzothiazolyl)- apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity
特性
CAS番号 |
106515-45-1 |
|---|---|
分子式 |
C15H10FN3O2S |
分子量 |
315.3 g/mol |
IUPAC名 |
1-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C15H10FN3O2S/c1-7-5-12(20)21-14-13(7)8(2)18-19(14)15-17-10-4-3-9(16)6-11(10)22-15/h3-6H,1-2H3 |
InChIキー |
GIPAUTGGZLDDBA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=NC4=C(S3)C=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


